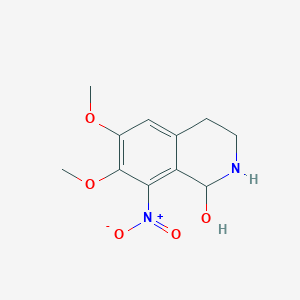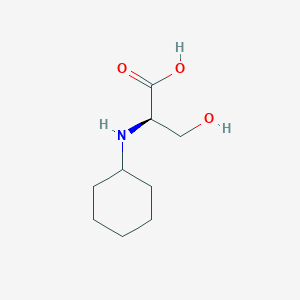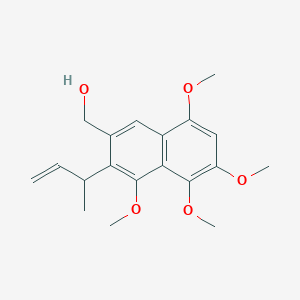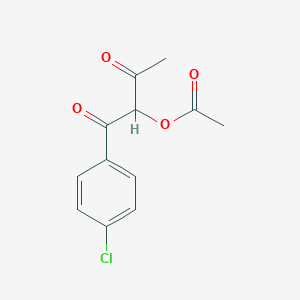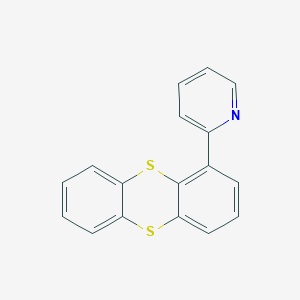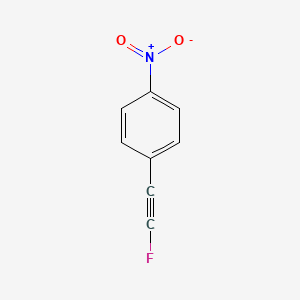
1-(Fluoroethynyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Fluoroethynyl)-4-nitrobenzene is an organic compound characterized by the presence of a fluoroethynyl group and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoroethynyl)-4-nitrobenzene typically involves the introduction of a fluoroethynyl group to a nitrobenzene derivative. One common method includes the reaction of 4-nitrobenzene with a fluoroethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Fluoroethynyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Addition: The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of substituted alkenes.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Electrophiles like halogens or hydrogen halides.
Major Products Formed:
Reduction: 1-(Ethynyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Addition: Substituted alkenes with different functional groups.
Aplicaciones Científicas De Investigación
1-(Fluoroethynyl)-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(Fluoroethynyl)-4-nitrobenzene involves its interaction with specific molecular targets. The fluoroethynyl group can form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Ethynyl)-4-nitrobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-(Fluoroethynyl)-2-nitrobenzene: Positional isomer with different chemical behavior due to the position of the nitro group.
1-(Fluoroethynyl)-4-aminobenzene: Contains an amino group instead of a nitro group, leading to different biological activity.
Uniqueness: 1-(Fluoroethynyl)-4-nitrobenzene is unique due to the presence of both a fluoroethynyl and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
919791-00-7 |
|---|---|
Fórmula molecular |
C8H4FNO2 |
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
1-(2-fluoroethynyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H4FNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |
Clave InChI |
QOZRPXNJAQQDMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CF)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


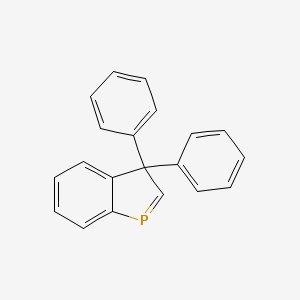
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
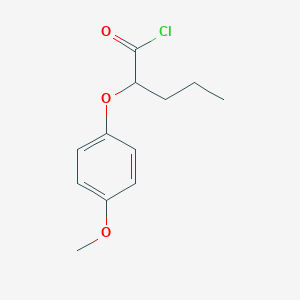
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
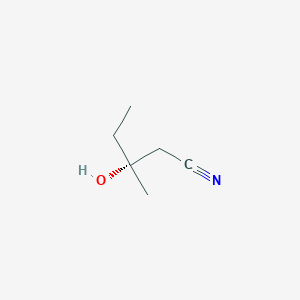
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
